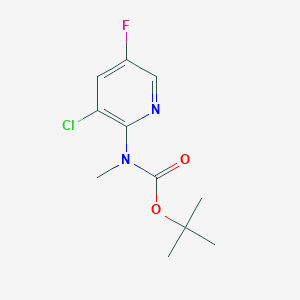

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate

Description

Properties

Molecular Formula |

C11H14ClFN2O2 |

|---|---|

Molecular Weight |

260.69 g/mol |

IUPAC Name |

tert-butyl N-(3-chloro-5-fluoropyridin-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)9-8(12)5-7(13)6-14-9/h5-6H,1-4H3 |

InChI Key |

MXMWASSFENADFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with tert-Butyl Isocyanate

A widely reported method involves the reaction of 3-chloro-5-fluoropyridin-2-amine with tert-butyl isocyanate under anhydrous conditions. The amine group at position 2 of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a carbamate linkage.

Reaction Conditions :

-

Base : Triethylamine (TEA) or pyridine to scavenge HCl.

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–25°C, with gradual warming to room temperature.

-

Yield : 65–78% after purification via column chromatography.

Mechanism :

Subsequent methylation of the carbamate nitrogen is achieved using methyl iodide in the presence of a strong base (e.g., sodium hydride).

Direct Carbamate Formation via Chloroformate

An alternative approach employs tert-butyl chloroformate to functionalize N-methyl-3-chloro-5-fluoropyridin-2-amine . This method avoids intermediate urea formation and simplifies purification.

Procedure :

-

Methylation :

-

React 3-chloro-5-fluoropyridin-2-amine with methyl iodide (1.2 equiv) and potassium carbonate (K₂CO₃) in DMF at 60°C for 6 hours.

-

Yield: ~85% for N-methyl-3-chloro-5-fluoropyridin-2-amine .

-

-

Carbamate Formation :

Key Advantage : This two-step sequence ensures high regioselectivity and minimizes side reactions.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

4-Dimethylaminopyridine (DMAP) catalyzes carbamate formation, improving yields to >80%.

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes at 100°C).

Analytical Characterization

Spectral Data

Purity and Stability

Industrial-Scale Considerations

Cost-Effective Substrates

Waste Minimization

-

Solvent Recovery : Distillation reclaims >90% of DCM and THF.

-

Byproduct Management : HCl gas is neutralized with aqueous NaOH, generating inert NaCl.

Challenges and Solutions

Regioselectivity in Methylation

Moisture Sensitivity

-

Anhydrous Conditions : Molecular sieves (3Å) and Schlenk techniques prevent hydrolysis of tert-butyl chloroformate.

Emerging Methodologies

Flow Chemistry

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro or fluoro groups.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of new compounds.

Synthesis Methodology

- The compound is synthesized by reacting 3-chloro-5-fluoropyridine with tert-butyl isocyanate in the presence of a base like triethylamine under anhydrous conditions. This reaction promotes the formation of the carbamate linkage through heating, yielding high-purity products suitable for further applications.

Biological Research

Enzyme Inhibition Studies

- The compound has shown significant biological activity, particularly in enzyme inhibition. It can form covalent bonds with nucleophilic residues within enzymes, leading to inhibition of enzymatic activity. This property is beneficial for biochemical assays where modulation of enzyme function is required.

Mechanism of Action

- The mechanism involves interaction with specific active sites on proteins, where the chloro and fluoro substituents enhance binding affinity through additional interactions such as hydrogen bonds and van der Waals forces.

Pharmaceutical Applications

Drug Development

- Due to its ability to inhibit specific enzymes, this compound is explored as a pharmaceutical intermediate. It can be utilized in the synthesis of drugs targeting particular enzymes or receptors involved in various diseases.

Case Studies

- Inhibition Studies : Research demonstrated that this compound effectively inhibits certain serine hydrolases, characterized by kinetic studies that showed decreased enzyme activity at varying concentrations.

- Binding Affinity : Molecular docking studies indicated that the compound preferentially binds to the active sites of target enzymes, suggesting its potential in drug design for diseases mediated by these enzymes.

Agrochemical Applications

Pesticide Development

- The versatility of this compound extends to agrochemicals, where it can be utilized in developing pesticides due to its reactivity and functional groups that allow for modifications tailored to enhance efficacy against pests.

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The chloro and fluoro groups on the pyridine ring can enhance the compound’s binding affinity to its target by forming additional interactions such as hydrogen bonds and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate and related compounds:

Key Comparative Insights:

Core Heterocycle Differences: Pyridine vs. pyrimidine derivatives exhibit distinct electronic profiles. The chloro-fluoro substitution on pyridine in the target compound creates a highly electron-deficient ring, favoring reactions like Buchwald-Hartwig amination or Ullmann coupling, whereas boronate-containing analogs (e.g., CAS 2716849-15-7) are tailored for Suzuki couplings .

Functional Group Impact :

- Hydroxyl groups (e.g., in pyrimidine derivatives) increase polarity and aqueous solubility but may reduce stability under acidic or oxidative conditions .

- Boronate esters introduce sensitivity to moisture but enable versatile cross-coupling applications .

Steric and Solubility Considerations :

- The methylene spacer in tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate reduces steric hindrance compared to direct ring-attached carbamates, improving reactivity in nucleophilic substitutions .

Biological Activity

tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate is a synthetic organic compound classified as a carbamate. Its molecular formula is , with a molecular weight of 260.69 g/mol. The compound features a tert-butyl group, a chloro-fluoropyridinyl moiety, and a methylcarbamate group, which contribute to its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and potential applications in drug discovery.

The synthesis of this compound typically involves the reaction of 3-chloro-5-fluoropyridine with tert-butyl isocyanate in the presence of a base like triethylamine under anhydrous conditions. This reaction promotes the formation of the carbamate linkage, yielding the desired product. The structural characteristics allow it to participate in various nucleophilic substitution reactions due to the presence of electrophilic centers on the pyridine ring.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. The carbamate group can form covalent bonds with nucleophilic residues within enzymes, leading to inhibition of enzymatic activity. This property is particularly valuable in biochemical assays where enzyme modulation is required.

Mechanism of Action:

The mechanism by which this compound inhibits enzymes involves its interaction with specific active sites on proteins. The presence of chloro and fluoro substituents enhances binding affinity through additional interactions such as hydrogen bonds and van der Waals forces with biological targets.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibits certain serine hydrolases. The inhibition was characterized by kinetic studies showing a decrease in enzyme activity in the presence of varying concentrations of the compound.

- Binding Affinity : Molecular docking studies revealed that the compound binds preferentially to the active site of target enzymes, suggesting potential applications in drug design for diseases mediated by these enzymes.

- Comparative Analysis : In comparative studies with structurally similar compounds, such as tert-butyl (3-bromo-5-fluoropyridin-2-yl)(methyl)carbamate, it was noted that the chloro substituent provided enhanced biological activity compared to bromine due to better electronic properties and steric effects.

Applications in Drug Discovery

Given its ability to inhibit enzymatic activity effectively, this compound holds promise as a lead compound in drug discovery efforts targeting specific diseases characterized by overactive enzymes. Its structural features allow for further derivatization and functionalization, potentially leading to more potent analogs.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl (3-bromo-5-fluoropyridin-2-yl)(methyl)carbamate | Contains bromine instead of chlorine; different reactivity patterns | |

| tert-butyl (2-chloro-5-methylpyridin-3-yl)(methyl)carbamate | Different substitution pattern; distinct biological activities | |

| tert-butyl carbamate | Simpler structure; general carbamate derivative |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate?

A typical synthesis involves coupling a pyridine precursor with a tert-butyl carbamate group under nucleophilic or catalytic conditions. For example, in a multi-step synthesis (Scheme 36, ), the compound is prepared via:

Amination : Reacting a chlorinated pyridine derivative with methylamine to introduce the methylcarbamate group.

Protection : Using tert-butyl dicarbonate (Boc₂O) to protect the amine under basic conditions (e.g., NaHCO₃ in THF).

Halogenation : Fluorination and chlorination via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Pd-catalyzed reactions).

Key parameters include temperature control (80–100°C for amination), solvent selection (DMF or THF for Boc protection), and stoichiometric ratios (1:1.2 for pyridine:Boc₂O). Yields range from 60–85%, depending on purification methods (e.g., column chromatography) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

- NMR Spectroscopy :

- ¹H NMR (300 MHz, CDCl₃): Peaks at δ 8.22 (s, 1H, pyridine-H), 3.56 (d, J=6.6 Hz, 2H, methylcarbamate), 1.36 (s, 9H, tert-butyl) .

- ¹³C NMR : Confirms carbamate carbonyl (δ ~155 ppm) and aromatic carbons (δ ~110–150 ppm).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 257.2614 (C₁₁H₁₆ClFN₃O₃) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and halogen positioning (if crystalline) .

Q. Table 1: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H (C3) | 8.22 | Singlet | 1H |

| Methylcarbamate | 3.56 | Doublet | 2H |

| tert-Butyl | 1.36 | Singlet | 9H |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Optimization strategies include:

- Catalytic Systems : Using Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to introduce fluoropyridine moieties (yield increases from 70% to 92%) .

- Solvent Effects : Replacing DMF with acetonitrile in Boc protection steps reduces side reactions (e.g., tert-butyl group hydrolysis) .

- Temperature Gradients : Stepwise heating (50°C → 80°C) during amination minimizes decomposition .

- Workup Protocols : Acid-base extraction (pH 5–6) improves purity by removing unreacted amines .

Data Contradiction Note : While DMF enhances reaction rates, it may lead to carbamate degradation at >100°C. Alternative solvents like THF or MeCN are recommended for high-temperature steps .

Q. What are the challenges in resolving stereochemical outcomes during functionalization?

The tert-butyl group induces steric hindrance, complicating regioselectivity in halogenation. For example:

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) favor C5 over C3 due to steric shielding at C3 by the tert-butyl group .

- Chlorination : Radical chlorination (e.g., SO₂Cl₂) at C3 requires precise control of reaction time to avoid over-chlorination .

Methodological Solution : Use in situ monitoring (e.g., LC-MS) to track intermediate formation. Coupled with DFT calculations, this predicts favorable attack sites (e.g., C5 fluorination ΔG‡ = 15.2 kcal/mol vs. C3 ΔG‡ = 18.7 kcal/mol) .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the carbamate group (t₁/₂ = 2 h at pH 2) .

- Basic Conditions (pH > 10) : tert-butyl deprotection occurs, forming a free amine (confirmed by TLC) .

- Solvent Stability : Stable in DCM and THF for >48 h at 25°C but degrades in DMSO (20% decomposition in 24 h) due to sulfoxide-mediated oxidation .

Storage Recommendation : Store at −20°C in anhydrous THF with molecular sieves to prevent hydrolysis .

Q. What role does this compound play in protease inhibitor synthesis?

The tert-butyl carbamate group acts as a transient protecting group in β-secretase inhibitors. For example:

Intermediate Functionalization : The compound is coupled with a ketoamide warhead via Mitsunobu reaction (DIAD, PPh₃) to form a tetrahedral transition-state analog .

Deprotection : Treatment with TFA removes the Boc group, exposing the amine for downstream amidations.

Q. Table 2: Key Applications in Drug Synthesis

| Application | Target | Yield (%) | Reference |

|---|---|---|---|

| β-Secretase Inhibitors | Alzheimer’s Disease | 78 | |

| NK1 Receptor Antagonists | Antiemetics | 65 | |

| Diels-Alder "Chameleon" Diene | Natural Product Synthesis | 82 |

Q. How can contradictory crystallographic data be resolved for derivatives of this compound?

Contradictions arise from:

Q. Resolution Strategy :

Q. What are the limitations of using this compound in biocatalytic applications?

- Enzyme Compatibility : The tert-butyl group is bulky, reducing compatibility with lipases (e.g., Candida antarctica Lipase B shows <5% activity) .

- Hydrolysis Sensitivity : Carbamate cleavage under aqueous conditions limits use in hydrolase-mediated reactions.

Workaround : Use Bacillus subtilis esterases engineered for bulky substrates (mutant E112G improves activity 20-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.